molecular formula C7H3FINS B13691901 5-Fluoro-2-iodophenyl Isothiocyanate

5-Fluoro-2-iodophenyl Isothiocyanate

Cat. No.: B13691901
M. Wt: 279.08 g/mol
InChI Key: DKWNQVCFDWTFRI-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3FINS It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodophenyl Isothiocyanate typically involves the reaction of 5-fluoro-2-iodoaniline with thiophosgene or other isothiocyanate precursors. One common method includes the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .

Industrial Production Methods: Industrial production of isothiocyanates often employs scalable and efficient methods such as the one-pot synthesis under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product using cyanuric acid as the desulfurylation reagent .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.

    Cycloaddition Reagents: Dienophiles and other unsaturated compounds.

    Hydrolysis Conditions: Acidic or basic aqueous conditions.

Major Products Formed:

    Thioureas: Formed from nucleophilic substitution reactions.

    Heterocycles: Formed from cycloaddition reactions.

    Amines and Carbonyl Sulfide: Formed from hydrolysis.

Scientific Research Applications

5-Fluoro-2-iodophenyl Isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is an electrophilic center that can be attacked by nucleophiles, leading to the formation of various products. This reactivity is exploited in its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-iodophenyl Isothiocyanate is unique due to the presence of both fluorine and iodine substituents, which can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C7H3FINS

Molecular Weight

279.08 g/mol

IUPAC Name

4-fluoro-1-iodo-2-isothiocyanatobenzene

InChI

InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H

InChI Key

DKWNQVCFDWTFRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C=S)I

Origin of Product

United States

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